Methyl decahydroquinoline-4-carboxylate hydrochloride
CAS No.: 1955547-71-3
Cat. No.: VC7448332
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955547-71-3 |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.74 |
| IUPAC Name | methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H19NO2.ClH/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10;/h8-10,12H,2-7H2,1H3;1H |
| Standard InChI Key | XYBSWMFHMLZOHW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCNC2C1CCCC2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl decahydroquinoline-4-carboxylate hydrochloride belongs to the decahydroquinoline class, characterized by a fully saturated bicyclic system comprising a benzene ring fused to a piperidine ring. The 4-position is substituted with a methyl ester (), while the hydrochloride salt () stabilizes the amine group. The IUPAC name is methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate hydrochloride, reflecting its stereochemical complexity.
Table 1: Key Identifiers of Methyl Decahydroquinoline-4-Carboxylate Hydrochloride
| Property | Value |
|---|---|
| CAS No. | 1955547-71-3 |
| Molecular Formula | |
| Molecular Weight | 233.74 g/mol |
| SMILES | COC(=O)C1CCNC2C1CCCC2.Cl |
| InChIKey | XYBSWMFHMLZOHW-UHFFFAOYSA-N |
The stereochemistry of the decahydroquinoline core significantly influences its reactivity and biological activity. Unlike simpler quinoline derivatives, the fully hydrogenated ring system reduces aromaticity, altering electronic properties and interaction with biological targets .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl decahydroquinoline-4-carboxylate hydrochloride typically involves multi-step sequences starting from cyclohexenone or related precursors. A representative pathway includes:
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Michael Addition: Cyclohexenone reacts with a β-keto ester to form a bicyclic intermediate.
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Decahydroquinoline Formation: Catalytic hydrogenation saturates the quinoline ring .
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Esterification: Introduction of the methyl ester via acid-catalyzed reaction with methanol.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Michael Addition | EtN, THF, 0°C | 85 |
| Hydrogenation | H, Pd/C, 50 psi | 90 |
| Esterification | SOC, MeOH, reflux | 78 |
| Salt Formation | HCl (g), EtO | 95 |
A divergent synthesis approach, as demonstrated in the total synthesis of decahydroquinoline alkaloids, allows access to stereoisomers by varying cyclization conditions . For instance, Lemieux–Johnson oxidation followed by DBU-mediated cyclization selectively produces cis-fused enones due to A-strain effects .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt improves aqueous solubility, though exact solubility data remain unreported. The compound is stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light.
Reactivity Profile
The methyl ester and secondary amine groups enable diverse transformations:
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Hydrolysis: The ester hydrolyzes to carboxylic acid under acidic or basic conditions.
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Alkylation/Acylation: The amine undergoes alkylation with alkyl halides or acylation with anhydrides.
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Reduction: Catalytic hydrogenation reduces the ester to alcohol.
Biological Activities and Applications
Neurological Effects
Decahydroquinoline alkaloids from poison frogs, such as cis-195A and cis-211A, modulate nicotinic acetylcholine receptors (nAChRs) . Methyl decahydroquinoline-4-carboxylate hydrochloride could serve as a precursor for neuroactive compounds.
Table 3: Comparative Bioactivity of Quinoline Derivatives
| Compound | Target | IC (nM) |
|---|---|---|
| Cis-211A | nAChR | 120 |
| 4-Methyl-decahydroquinoline | Bacterial Topoisomerase IV | 450 |
| Methyl Decahydroquinoline-4-Carboxylate | Under Investigation | N/A |
Analytical Characterization
Chromatographic Methods
Gas chromatography (GC) on non-polar columns (e.g., OV-101) resolves decahydroquinoline derivatives with Kovats retention indices around 1215 . High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is preferred for purity assessment.
Spectroscopic Data
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NMR: -NMR (500 MHz, CDCl): δ 1.06 (d, J = 6.9 Hz, 3H, CH), 3.70 (s, 3H, OCH) .
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MS: EI-MS m/z 233 (M), fragments at m/z 153 (decahydroquinoline core).
Future Perspectives
Methyl decahydroquinoline-4-carboxylate hydrochloride’s versatility positions it as a key intermediate for:
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Drug Discovery: Optimization of antimicrobial or neuroactive agents.
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Materials Science: Development of chiral ligands or ionic liquids. Further studies should explore its pharmacokinetics, toxicity, and catalytic applications.
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